REACTION_SMILES
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[Br:1][CH:2]([Br:3])[CH3:4].[CH3:6][SiH:7]([CH3:8])[CH3:9].[Cl-:5].[Cl:19][c:20]1[n:21][cH:22][n:23][c:24]([Cl:26])[cH:25]1.[F:10][c:11]1[cH:12][cH:13][c:14]([CH2:15][Br:16])[cH:17][cH:18]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH2:33].[Zn:32]>>[F:10][c:11]1[cH:12][cH:13][c:14]([CH2:15][c:24]2[n:23][cH:22][n:21][c:20]([Cl:19])[cH:25]2)[cH:17][cH:18]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[SiH](C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(Cl)ncn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(CBr)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(Cc2cc(Cl)ncn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |